molecular formula C18H18ClN5O2 B2423294 5-[(3-chlorophenyl)amino]-N-[(2-ethoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 1291872-20-2

5-[(3-chlorophenyl)amino]-N-[(2-ethoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2423294
CAS RN: 1291872-20-2
M. Wt: 371.83
InChI Key: OBFTUXZWBBWNDC-UHFFFAOYSA-N
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Description

The compound “5-[(3-chlorophenyl)amino]-N-[(2-ethoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide” is a complex organic molecule that contains several functional groups and structural features. It has a 1,2,3-triazole ring, which is a type of heterocyclic compound. This ring structure is often found in various pharmaceuticals and biologically active compounds .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the 1,2,3-triazole ring, possibly through a [3+2] cycloaddition reaction, a common method for synthesizing triazoles. The specific substituents, such as the 3-chlorophenyl and 2-ethoxyphenyl groups, would likely be added in subsequent steps or prior to the ring formation, depending on the specific synthetic route .


Molecular Structure Analysis

The molecular structure of this compound, based on its IUPAC name, would include a 1,2,3-triazole ring with a carboxamide group at the 4-position, an amino group substituted with a 3-chlorophenyl group at the 5-position, and a N-substituent at the 1-position of the triazole ring with a 2-ethoxyphenylmethyl group .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The amide and triazole groups might participate in various reactions. For example, the triazole ring might undergo transformations under certain conditions, and the amide group could be hydrolyzed .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular size, and the presence of functional groups would influence properties like solubility, melting point, and stability .

Scientific Research Applications

Synthesis and Antimicrobial Activities

Research has explored the synthesis of triazole derivatives, including compounds structurally related to "5-[(3-chlorophenyl)amino]-N-[(2-ethoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide", and their potential antimicrobial activities. For example, Bektaş et al. (2007) synthesized novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives and evaluated their antimicrobial activities, finding that some compounds exhibited good to moderate activities against various microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Synthesis of Formazans and Antimicrobial Agents

Sah et al. (2014) focused on the synthesis of formazans from a Mannich base of a compound structurally similar to "5-[(3-chlorophenyl)amino]-N-[(2-ethoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide" and evaluated their antimicrobial properties. The synthesized compounds showed moderate activity against bacterial and fungal strains (Sah, Bidawat, Seth, & Gharu, 2014).

Synthesis and Antibacterial Activity

Another study by Plech et al. (2011) synthesized novel N2-hydroxymethyl and N2-aminomethyl derivatives of 5-(3-chlorophenyl)-4-aryl-2,4-dihydro-3H-1,2,4-triazole-3-thiones and evaluated their antibacterial activity against several bacterial strains, showcasing the potential of these compounds in antibacterial applications (Plech, Wujec, Kaproń, Kosikowska, & Malm, 2011).

Molecular Docking Studies and EGFR Inhibition

Karayel (2021) conducted a detailed study on the tautomeric properties, conformations, and the mechanism behind the anti-cancer properties of benzimidazole derivatives bearing a 1,2,4-triazole unit. This research provides insights into the potential therapeutic applications of these compounds, including those structurally related to "5-[(3-chlorophenyl)amino]-N-[(2-ethoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide" in cancer treatment (Karayel, 2021).

Safety and Hazards

The safety and hazards associated with this compound are not known without specific study. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound could involve further exploration of its potential biological activities, optimization of its synthesis, and investigation of its physical and chemical properties .

properties

IUPAC Name

5-(3-chloroanilino)-N-[(2-ethoxyphenyl)methyl]triazolidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN5O2/c1-2-26-15-9-4-3-6-12(15)11-20-18(25)16-17(23-24-22-16)21-14-8-5-7-13(19)10-14/h3-10,16-17,21-24H,2,11H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWQLAMYMITZZDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CNC(=O)C2C(NNN2)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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